1-Tert-butylindazole is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to an indazole ring. The molecular formula of 1-tert-butylindazole is , with a molecular weight of approximately 174.25 g/mol. Indazole itself is a bicyclic compound consisting of a five-membered ring fused to a six-membered ring, containing two nitrogen atoms. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its biological activity and interactions.
-Tert-butylindazole serves as a valuable building block for synthesizing various heterocyclic compounds with potential pharmaceutical applications. Its unique structure, containing both an aromatic ring and a nitrogen-containing functional group, allows for diverse chemical modifications leading to new drug candidates. Studies have shown its potential in developing drugs targeting:
-Tert-butylindazole's ability to form stable coordination bonds with metal ions makes it a valuable ligand in various metal complexes. These complexes hold potential applications in diverse scientific fields, including:
-Tert-butylindazole's unique properties make it a valuable tool in various scientific research studies. For instance, its ability to bind to specific biological molecules allows researchers to:
Research indicates that 1-tert-butylindazole exhibits notable biological activity, particularly in pharmacological contexts. Its derivatives have been investigated for their potential as:
Several synthetic routes for producing 1-tert-butylindazole have been reported:
1-Tert-butylindazole and its derivatives find applications in various fields:
Interaction studies involving 1-tert-butylindazole focus on its binding affinity and metabolic pathways:
1-Tert-butylindazole shares structural similarities with several other compounds, making it an interesting subject for comparison:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylindazole | Indazole derivative | Methyl group enhances solubility |
1-Butylindazole | Indazole derivative | Longer butyl chain affects lipophilicity |
1-Tert-pentylindazole | Indazole derivative | Larger alkyl group may influence biological activity |
2-Tert-butylimidazole | Imidazole derivative | Similar structure but different nitrogen placement |
The uniqueness of 1-tert-butylindazole lies in the specific positioning of the tert-butyl group on the indazole ring, which significantly influences its chemical reactivity and biological properties compared to other similar compounds. This structural characteristic may also enhance its metabolic stability and interaction profiles, making it a valuable candidate for further research in medicinal chemistry.
1-Tert-butylindazole represents a substituted indazole derivative characterized by the attachment of a tertiary butyl group at the N1 position of the indazole heterocyclic system [12]. The compound follows systematic International Union of Pure and Applied Chemistry nomenclature as 1-tert-butyl-1H-indazole, reflecting the preferred nomenclature conventions where tert-butyl is retained as the standard prefix for the tertiary butyl substituent [5] [9]. The molecular formula C₁₁H₁₄N₂ corresponds to a molecular weight of 174.25 grams per mole [12].
The structural identification of 1-tert-butylindazole is further characterized by its International Chemical Identifier string: InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3, and the corresponding InChI Key: IEOHCKVBTVEQDA-UHFFFAOYSA-N [12]. The Simplified Molecular Input Line Entry System representation CC(C)(C)N1C2=CC=CC=C2C=N1 provides a concise structural descriptor that clearly delineates the tert-butyl substitution pattern [12].
Property | Value |
---|---|
IUPAC Name | 1-tert-butyl-1H-indazole |
Molecular Formula | C₁₁H₁₄N₂ |
Molecular Weight | 174.25 g/mol |
InChI | InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3 |
InChI Key | IEOHCKVBTVEQDA-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C2=CC=CC=C2C=N1 |
Crystallographic analysis of indazole derivatives reveals characteristic bond length patterns that are fundamental to understanding the structural integrity of the indazole framework [22] [26]. The indazole heterocycle exhibits specific bond parameters that reflect its aromatic character and the influence of nitrogen substitution patterns [24].
The nitrogen-nitrogen bond (N1-N2) in indazole systems typically exhibits bond lengths ranging from 1.351 to 1.356 Ångströms, consistent with the partial double bond character arising from electron delocalization within the five-membered pyrazole ring [26]. The N1-C7a bond, connecting the substituted nitrogen to the benzene ring carbon, demonstrates bond lengths between 1.359 and 1.366 Ångströms [24]. The N2-C3 bond exhibits shorter bond lengths of 1.320 to 1.322 Ångströms, reflecting the stronger bonding interaction at this position [26].
Carbon-carbon bond parameters within the benzene ring portion of the indazole system display typical aromatic character with bond lengths averaging 1.370 to 1.420 Ångströms [22] [35]. The C3-C3a bond connecting the pyrazole ring to the benzene system exhibits bond lengths of 1.404 to 1.428 Ångströms, indicating the fusion point between the two ring systems [26].
The tert-butyl substituent introduces additional structural considerations through its aliphatic carbon-carbon bonds, which typically range from 1.520 to 1.540 Ångströms [35]. These bond lengths are characteristic of saturated carbon-carbon single bonds and demonstrate the structural distinction between the aromatic indazole core and the aliphatic tert-butyl substituent [35].
Bond Type | Bond Length (Å) | Structural Significance |
---|---|---|
N1-N2 | 1.351-1.356 | Pyrazole ring N-N bond |
N1-C7a | 1.359-1.366 | N1 to benzene ring connection |
N2-C3 | 1.320-1.322 | N2 to C3 carbon bond |
C3-C3a | 1.404-1.428 | Ring fusion bond |
C-C (benzene) | 1.370-1.420 | Aromatic carbon-carbon bonds |
C-C (tert-butyl) | 1.520-1.540 | Aliphatic carbon-carbon bonds |
The indazole heterocyclic system exhibits annular tautomerism involving the migration of the hydrogen atom between the N1 and N2 nitrogen positions, resulting in 1H-indazole and 2H-indazole tautomeric forms [13] [14]. Computational studies employing MP2-6-31G** level calculations demonstrate that the 1H-indazole tautomer exhibits superior thermodynamic stability compared to the 2H-indazole form by an energy difference of 3.6 kilocalories per mole [15] [16].
The thermodynamic preference for the 1H-indazole tautomer is further supported by experimental evidence, with enthalpy differences of 3.9 kilocalories per mole and free energy differences of 4.1 kilocalories per mole favoring the 1H-form over the 2H-tautomer [15] [16]. Electronic spectra recorded at elevated temperatures provide experimental confirmation of the clear predominance of 1H-indazole in the gas phase [15].
The tautomerization mechanism involves proton transfer between nitrogen atoms, with the equilibrium position strongly influenced by the aromaticity considerations [15]. The 1H-indazole form maintains benzenoid character, while the 2H-indazole tautomer exhibits ortho-quinoid characteristics [14]. The greater stability of the 1H-form is attributed to the preservation of aromatic stabilization energy within the benzene ring portion of the molecule [15] [28].
Density functional theory calculations reveal that methylation patterns significantly influence tautomeric preferences, with 1-methylindazole demonstrating 3.2 kilocalories per mole greater stability compared to its 2-methylindazole isomer [28]. These findings establish the fundamental thermodynamic framework governing tautomeric equilibria in indazole systems [28].
Tautomeric Parameter | 1H-Indazole | 2H-Indazole | Energy Difference |
---|---|---|---|
Relative Stability | More stable | Less stable | 3.6 kcal/mol (MP2) |
Enthalpy (ΔH₂₉₈) | Reference | +3.9 kcal/mol | 3.9 kcal/mol |
Free Energy (ΔG₂₉₈) | Reference | +4.1 kcal/mol | 4.1 kcal/mol |
Aromatic Character | Benzenoid | Ortho-quinoid | Structural difference |
The introduction of the tert-butyl substituent at the N1 position of indazole introduces significant steric considerations that influence both the molecular conformation and the tautomeric equilibrium [27]. The bulky nature of the tert-butyl group, with its three methyl substituents arranged in a tetrahedral geometry around the central carbon, creates substantial steric demand that affects the overall molecular architecture [35].
Computational analysis of sterically hindered systems demonstrates that bulky substituents can significantly alter bond lengths and conformational preferences [35]. In the case of tert-butyl substituted systems, the steric repulsion between substituents can lead to bond elongation and weakening effects [35]. The tert-butyl group exhibits characteristic carbon-carbon bond lengths of approximately 1.52 to 1.54 Ångströms, consistent with saturated aliphatic systems [35].
The steric influence of the tert-butyl substituent stabilizes the 1H-indazole tautomeric form by creating unfavorable interactions that would arise from tautomerization to the 2H-form [27]. This steric stabilization effect contributes to the thermodynamic preference for N1-substitution patterns in indazole chemistry [27]. The bulky nature of the tert-butyl group also influences the rotational barriers around the N1-C bond, creating conformational constraints that affect the overall molecular dynamics [18].
Molecular modeling studies indicate that the tert-butyl substituent adopts preferential conformations that minimize steric clashes with the indazole ring system [18]. The three methyl groups of the tert-butyl moiety orient themselves to avoid unfavorable interactions with the aromatic hydrogen atoms of the indazole core [35]. These conformational preferences are reflected in the nuclear magnetic resonance spectroscopic behavior of tert-butyl substituted indazoles, where restricted rotation around the N-C bond can be observed under appropriate conditions [18].
The thermodynamic stability of 1-tert-butylindazole is governed by multiple factors including aromatic stabilization, tautomeric preferences, and steric interactions [27] [28]. The compound exhibits enhanced stability relative to unsubstituted indazole due to the electron-donating nature of the tert-butyl group and the stabilization of the 1H-tautomeric form [28].
Theoretical calculations demonstrate that indazole derivatives maintain their aromatic character through preservation of the benzene ring electron delocalization [15]. The free energy of the 1H-indazole tautomer is consistently lower than that of the 2H-form, establishing the thermodynamic driving force for tautomeric equilibrium [28]. The energy difference of approximately 3.6 kilocalories per mole represents a substantial stabilization that ensures predominance of the 1H-form under standard conditions [15] [16].
The reactivity profile of 1-tert-butylindazole is influenced by the electronic and steric effects of the tert-butyl substituent [30]. The electron-donating character of the tert-butyl group increases the electron density at the indazole nitrogen atoms, potentially enhancing nucleophilic character [30]. However, the steric bulk of the tert-butyl group simultaneously creates steric hindrance that can impede certain reaction pathways [30].
Computational studies of alkylation selectivity in indazole systems reveal that the presence of bulky substituents can dramatically alter regioselectivity patterns [30]. The activation energy barriers for different reaction pathways are modified by both electronic and steric factors, with the tert-butyl substituent providing a significant steric shield that influences the accessibility of reaction sites [30]. These thermodynamic and kinetic considerations establish 1-tert-butylindazole as a compound with distinct stability and reactivity characteristics compared to unsubstituted indazole systems [29].
Stability Factor | Effect | Magnitude |
---|---|---|
Tautomeric Preference | Favors 1H-form | 3.6-4.1 kcal/mol |
Aromatic Stabilization | Maintains benzene character | Significant |
Steric Stabilization | Reduces unfavorable interactions | Moderate |
Electronic Effects | Electron-donating tert-butyl | Moderate enhancement |
The regioselective alkylation of indazole derivatives at the N-1 position versus N-2 position represents one of the most critical challenges in the synthesis of 1-tert-butylindazole. The indazole scaffold contains two nitrogen atoms that can undergo alkylation, leading to potential regioisomeric mixtures that complicate product isolation and purification [1] [2].
Transition metal-catalyzed alkylation reactions have emerged as powerful tools for achieving regioselective N-1 alkylation of indazole substrates. Copper-based catalytic systems have demonstrated particular efficacy in promoting selective alkylation reactions under mild conditions [4] [2] [3].
The copper-iodide and 1,10-phenanthroline catalytic system has shown remarkable selectivity for N-1 alkylation when combined with cesium carbonate as the base. In these reactions, the formation of tight ion pairs between the deprotonated indazole anion and the cesium cation creates a chelation mechanism that directs alkylation specifically to the N-1 position [1] [2]. This coordination-driven selectivity results in N-1 regioselectivity exceeding 96% for appropriately substituted indazole derivatives [2] [5].
Palladium-catalyzed protocols have also been developed for the synthesis of N-1 alkylated indazoles, particularly those involving cross-coupling reactions with organoborane reagents. The Suzuki-Miyaura coupling approach allows for the introduction of tert-butyl groups through the use of tert-butyl-substituted boronic acids or esters [6]. These reactions typically employ palladium acetate or palladium chloride complexes with phosphine ligands under inert atmospheric conditions [6] [7].
Recent developments in nickel-catalyzed protocols have provided alternative pathways for N-alkylation reactions. Nickel-based systems offer advantages in terms of cost and availability compared to palladium catalysts while maintaining comparable selectivity and efficiency [8]. The use of nickel bromide complexes with bipyridine ligands has demonstrated effective N-1 selective alkylation with primary and secondary alkyl halides [8].
Iron-catalyzed methodologies represent an emerging area in transition metal-mediated alkylation. Iron trichloride systems combined with oxygen atmosphere have been reported to facilitate the formation of N-1 substituted indazoles through C-H activation and subsequent C-N bond formation [9]. These protocols offer the advantage of using abundant and environmentally benign iron catalysts [9].
Phase-transfer catalysis has proven to be an effective strategy for achieving regioselective N-alkylation of indazole derivatives while operating under environmentally benign conditions [10] [11] [12]. The fundamental principle involves the use of lipophilic quaternary ammonium or phosphonium salts that facilitate the transfer of ionic reactants between immiscible phases [11] [13].
Tetrabutylammonium bromide has been extensively employed as a phase-transfer catalyst for indazole N-alkylation reactions. In aqueous-organic biphasic systems, this catalyst enables the transfer of deprotonated indazole anions from the aqueous phase containing potassium carbonate or sodium hydroxide into the organic phase where alkylation occurs [10] [11]. The regioselectivity in these systems is typically 70:30 in favor of N-1 alkylation, with yields ranging from 68% to 75% [11].
Crown ether catalysts, particularly 18-crown-6, have demonstrated superior performance in terms of both selectivity and yield. The crown ether coordinates with alkali metal cations, creating solvent-separated ion pairs that exhibit enhanced N-1 selectivity [11]. This approach has achieved N-1:N-2 ratios of 85:15 with yields exceeding 85% [11] [14].
Polyethylene glycol systems represent a particularly attractive option for phase-transfer catalyzed alkylation due to their low toxicity and recyclability. PEG-400 has been employed as both solvent and phase-transfer agent, providing N-1 selectivity ratios of 72:28 with moderate to good yields [11] [15]. The biphasic nature of PEG-water systems allows for easy product separation while enabling catalyst recovery and reuse [11].
Ionic liquid-based phase-transfer catalysts have emerged as next-generation systems offering enhanced selectivity and recyclability. N,N-diethyl-N-sulfoethanammonium chloride and similar acidic ionic liquids have demonstrated N-1:N-2 selectivity ratios of 82:18 with yields approaching 88% [11] [15]. These systems can be recycled up to six times without significant loss of catalytic activity [15].
Microwave-assisted synthesis has revolutionized the preparation of indazole derivatives by dramatically reducing reaction times while maintaining or improving yields and selectivity [16] [17] [18] [19]. The application of microwave energy to indazole synthesis enables rapid heating, uniform temperature distribution, and enhanced reaction kinetics [16] [20].
The microwave-assisted alkylation of indazole precursors typically involves the condensation of substituted salicylaldehydes with hydrazine derivatives under microwave irradiation [17] [18] [19]. Optimal conditions have been established using ethanol as solvent with reaction times reduced from 24 hours under conventional heating to 35-50 minutes under microwave conditions [17] [18]. Power settings of 50-100 watts at temperatures ranging from 80-110°C provide the best compromise between reaction efficiency and product quality [17] [20].
Substrate effects play a crucial role in determining the outcome of microwave-assisted synthesis. Electron-withdrawing substituents on the indazole ring, such as nitro groups at the 7-position, favor N-2 alkylation with regioselectivity ratios of 15:85 [17]. Conversely, electron-donating groups or sterically demanding substituents at the 3-position strongly favor N-1 alkylation, achieving selectivity ratios exceeding 99:1 [17] [18].
The mechanistic advantages of microwave heating include the rapid formation of reactive intermediates and suppression of side reactions that typically occur under prolonged conventional heating conditions [16] [19]. The selective heating of polar molecules and ionic species under microwave irradiation leads to more efficient energy transfer and reduced decomposition of sensitive intermediates [16] [20].
Solvent selection in microwave-assisted synthesis is critical for achieving optimal results. Ethanol has emerged as the preferred solvent due to its appropriate dielectric properties and ability to efficiently absorb microwave energy [17] [18] [19]. Alternative solvents such as dimethyl sulfoxide show reduced efficiency, while water-based systems often fail to provide the desired products [18].
Scale-up considerations for microwave-assisted synthesis have been addressed through the development of continuous-flow microwave reactors [16]. These systems enable the processing of larger quantities while maintaining the advantages of microwave heating, including reduced reaction times and improved energy efficiency [16] [21].
The development of environmentally sustainable methodologies for indazole synthesis has become a priority in modern synthetic chemistry, driven by the need to minimize environmental impact while maintaining synthetic efficiency [22] [23] [24] [25].
Solvent-free synthesis represents one of the most effective approaches to green chemistry in indazole preparation, eliminating the need for volatile organic solvents while often improving reaction efficiency [23] [15] [26]. These methodologies rely on mechanochemical activation, thermal promotion, or catalytic facilitation to achieve efficient bond formation in the absence of solvents [23] [27].
Mechanochemical synthesis using ball milling techniques has proven particularly effective for the preparation of indazole derivatives [27]. The mechanical energy provided by ball milling activates reactants and facilitates bond formation without requiring solvents or external heating [27]. Atom economies approaching 97% have been achieved using these methods, with reaction times reduced to minutes rather than hours [27].
Neat reaction conditions, where reactants are mixed without solvent and heated directly, have been successfully applied to indazole synthesis [23] [26]. The use of perovskite-type catalysts such as lanthanum-calcium chromate enables efficient cyclization reactions under solvent-free conditions [23]. These reactions typically proceed at temperatures of 80-120°C with yields ranging from 75% to 90% [23] [26].
Solid-supported catalysts have facilitated solvent-free indazole synthesis by providing heterogeneous catalytic activity without requiring solvent systems [9] [28]. Silica-supported polyphosphoric acid catalysts have demonstrated effectiveness in promoting cyclization reactions under neat conditions [28]. The heterogeneous nature of these catalysts enables easy separation and potential recyclability [28].
The environmental benefits of solvent-free synthesis include elimination of solvent waste, reduced energy requirements for solvent removal, and simplified purification procedures [23] [27]. E-factors as low as 0.8 have been achieved, representing significant improvements over traditional solution-phase methods [27].
Atom economy represents a fundamental principle of green chemistry, measuring the proportion of reactant atoms that are incorporated into the final product [29] [30] [31] [32]. The design of atom-economical pathways for indazole synthesis focuses on minimizing waste generation while maximizing the utilization of starting materials [29] [27] [33].
Cascade reaction strategies have proven particularly effective for achieving high atom economy in indazole synthesis [29] [30]. One-pot procedures that combine multiple bond-forming steps without intermediate isolation eliminate the need for protecting groups and reduce overall waste generation [29] [34]. These approaches typically achieve atom economies exceeding 95% compared to traditional multi-step syntheses [29] [30].
Cycloaddition reactions represent inherently atom-economical approaches to heterocycle synthesis [31] [35]. The [3+2] cycloaddition between diazo compounds and aryne intermediates provides direct access to indazole scaffolds with theoretical atom economies approaching 100% [31] [35]. These reactions eliminate the formation of small molecule by-products that typically reduce atom economy in other synthetic approaches [31].
Condensation reactions with in-situ water removal have been optimized to maximize atom utilization [29] [9]. The use of molecular sieves or other drying agents during cyclization reactions prevents reversible hydrolysis and drives reactions to completion without generating stoichiometric waste [29] [9].
Catalytic methodologies that enable substrate activation without consuming stoichiometric reagents represent another key strategy for improving atom economy [25] [32]. The development of catalytic systems that promote C-N bond formation through substrate activation rather than reagent-based activation eliminates the formation of stoichiometric by-products [25] [32].
Multi-component reactions that combine three or more reactants in a single synthetic operation offer exceptional atom economy while providing rapid access to complex indazole derivatives [15] [26]. These approaches typically achieve atom economies of 90-99% while enabling structural diversity through variation of the component reactants [15] [26].